Cas no 1111128-91-6 (4-(4-Fluoro-3-methylphenyl)-2-formylphenol)

4-(4-Fluoro-3-methylphenyl)-2-formylphenol is a fluorinated phenolic compound featuring both a formyl group and a substituted phenyl ring, making it a versatile intermediate in organic synthesis. Its structural properties, including the electron-withdrawing fluoro and methyl substituents, enhance reactivity in cross-coupling and condensation reactions, particularly in pharmaceutical and agrochemical applications. The presence of the formyl group allows for further functionalization, enabling the synthesis of complex heterocycles or ligands. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in research and industrial processes. Its well-defined molecular structure makes it valuable for precise synthetic pathways.
4-(4-Fluoro-3-methylphenyl)-2-formylphenol structure
1111128-91-6 structure
Product Name:4-(4-Fluoro-3-methylphenyl)-2-formylphenol
CAS No:1111128-91-6
MF:C14H11FO2
MW:230.234347581863
MDL:MFCD11877710
CID:2620657
PubChem ID:53220348
Update Time:2025-10-24

4-(4-Fluoro-3-methylphenyl)-2-formylphenol Chemical and Physical Properties

Names and Identifiers

    • MFCD11877710
    • DTXSID20685095
    • 4'-Fluoro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
    • 4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95%
    • 1111128-91-6
    • 4-(4-FLUORO-3-METHYLPHENYL)-2-FORMYLPHENOL
    • 4-(4-Fluoro-3-methylphenyl)-2-formylphenol
    • MDL: MFCD11877710
    • Inchi: 1S/C14H11FO2/c1-9-6-10(2-4-13(9)15)11-3-5-14(17)12(7-11)8-16/h2-8,17H,1H3
    • InChI Key: AZGDPIQJPACRFU-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C)C1C=CC(=C(C=O)C=1)O

Computed Properties

  • Exact Mass: 230.074
  • Monoisotopic Mass: 230.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3A^2
  • XLogP3: 3.7

Experimental Properties

  • PSA: 37.30000
  • LogP: 3.31920

4-(4-Fluoro-3-methylphenyl)-2-formylphenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB320743-5 g
4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95%; .
1111128-91-6 95%
5g
€1159.00 2023-04-26
abcr
AB320743-5g
4-(4-Fluoro-3-methylphenyl)-2-formylphenol, 95%; .
1111128-91-6 95%
5g
€1159.00 2025-02-22

4-(4-Fluoro-3-methylphenyl)-2-formylphenol Suppliers

Amadis Chemical Company Limited
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(CAS:1111128-91-6)
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Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:46
Price ($):687.0
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Additional information on 4-(4-Fluoro-3-methylphenyl)-2-formylphenol

4-(4-Fluoro-3-methylphenyl)-2-formylphenol (CAS No. 1111128-91-6): A Comprehensive Overview

The compound 4-(4-Fluoro-3-methylphenyl)-2-formylphenol (CAS No. 1111128-91-6) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in antioxidant, anti-inflammatory, and anticancer applications, making it a focal point for researchers worldwide.

The molecular structure of 4-(4-Fluoro-3-methylphenyl)-2-formylphenol is characterized by a phenolic ring substituted with a formyl group at the 2-position and a fluoromethyl-substituted phenyl group at the 4-position. This arrangement creates a molecule with both aromaticity and functional diversity, which are critical for its observed biological activities. The presence of the fluorine atom introduces electronic effects that enhance the molecule's stability and reactivity, while the formyl group contributes to its ability to participate in hydrogen bonding and other non-covalent interactions.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(4-Fluoro-3-methylphenyl)-2-formylphenol through various routes, including Suzuki coupling and Stille coupling reactions. These methods not only improve the yield but also allow for precise control over the stereochemistry and regioselectivity of the product. The use of palladium catalysts has been particularly effective in achieving high-quality products, as demonstrated in several recent publications.

In terms of biological activity, 4-(4-Fluoro-3-methylphenyl)-2-formylphenol has shown remarkable potential as an anticancer agent. Preclinical studies have revealed its ability to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. The compound's mechanism of action involves the modulation of key signaling pathways such as MAPK/ERK and PI3K/AKT, which are critical for cancer cell proliferation and survival. Additionally, it has demonstrated synergistic effects when combined with conventional chemotherapeutic agents, suggesting its potential as a combination therapy.

Another area where 4-(4-Fluoro-3-methylphenyl)-2-formylphenol has shown promise is in anti-inflammatory applications. Experimental data indicate that this compound can effectively reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. Its ability to modulate NF-kB signaling pathways makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Moreover, 4-(4-Fluoro-3-methylphenyl)-2-formylphenol exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. This property makes it a valuable ingredient in cosmetic formulations aimed at combating skin aging and UV-induced damage.

The application of computational chemistry tools has further enhanced our understanding of the molecular interactions of 4-(4-Fluoro-3-methylphenyl)-2-formylphenol. Molecular docking studies have revealed its binding affinity towards various therapeutic targets, including kinases, proteases, and receptors. These insights have paved the way for rational drug design strategies tailored to optimize its pharmacokinetic properties.

In conclusion, 4-(4-Fluoro-3-methylphenyl)-2-formylphenol (CAS No. 1111128-91-6) is a versatile compound with multifaceted applications across diverse scientific domains. Its unique chemical structure, coupled with cutting-edge synthetic methodologies and biological insights derived from recent research, positions it as a promising candidate for future therapeutic development.

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Amadis Chemical Company Limited
(CAS:1111128-91-6)
A1106809
Purity:99%
Quantity:5g
Price ($):687.0
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